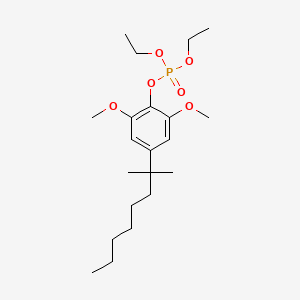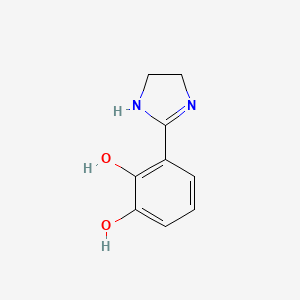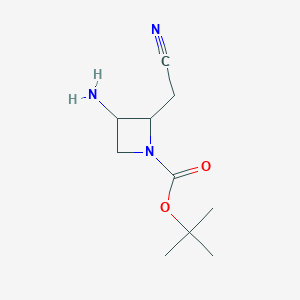
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate is an organic compound characterized by its complex structure, which includes a phenyl ring substituted with methoxy groups and a bulky alkyl chain, along with a diethyl phosphate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate typically involves multiple steps:
Formation of the Phenyl Core: The phenyl ring with methoxy groups can be synthesized through electrophilic aromatic substitution reactions. Methoxy groups are introduced using methanol in the presence of a catalyst such as sulfuric acid.
Attachment of the Alkyl Chain: The 2-methyloctan-2-YL group can be attached via Friedel-Crafts alkylation, where the phenyl ring reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Phosphorylation: The final step involves the introduction of the diethyl phosphate group. This can be achieved by reacting the phenyl derivative with diethyl phosphorochloridate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the phosphate group, potentially converting it to a phosphite.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, where nucleophiles replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phosphites and reduced phenyl derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate is used as a reagent in organic synthesis, particularly in the formation of complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving phosphate esters. It serves as a model compound for understanding the behavior of similar biological molecules.
Medicine
Potential medical applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism by which 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphate group can mimic natural phosphate esters, allowing the compound to participate in phosphorylation and dephosphorylation reactions. These interactions can modulate enzyme activity and signal transduction pathways.
相似化合物的比较
Similar Compounds
2,6-Dimethoxyphenyl diethyl phosphate: Lacks the bulky alkyl chain, resulting in different reactivity and applications.
4-(2-Methyloctan-2-YL)phenyl diethyl phosphate: Lacks the methoxy groups, affecting its chemical properties and biological activity.
2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl methyl phosphate: Has a methyl group instead of an ethyl group on the phosphate, leading to variations in its reactivity and applications.
Uniqueness
The unique combination of methoxy groups, a bulky alkyl chain, and a diethyl phosphate group in 2,6-Dimethoxy-4-(2-methyloctan-2-YL)phenyl diethyl phosphate provides distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
属性
分子式 |
C21H37O6P |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl] diethyl phosphate |
InChI |
InChI=1S/C21H37O6P/c1-8-11-12-13-14-21(4,5)17-15-18(23-6)20(19(16-17)24-7)27-28(22,25-9-2)26-10-3/h15-16H,8-14H2,1-7H3 |
InChI 键 |
OHNFECWBAFKWCW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC)OP(=O)(OCC)OCC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[d]thiazol-2(3H)-ylidene)-4-chloro-3-oxo-4-phenylbutanenitrile](/img/structure/B12834689.png)


![7-Ethyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole](/img/structure/B12834710.png)
![(E)-5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propenyl]uridine](/img/structure/B12834720.png)



![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12834755.png)
![4-Amino-7-(2-deoxy-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-5-carboxamidine](/img/structure/B12834756.png)

![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)

![(3AS,8aR)-2-phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12834786.png)
